Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate
Description
Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a complex heterocyclic compound featuring a tricyclic core fused with a piperidine ring and functionalized with a 3-methoxypropyl substituent and a methyl ester group. The methyl ester at the piperidine-4-position enhances solubility in organic solvents, while the 3-methoxypropyl group may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-13-5-10-25-17(21(28)24-11-7-15(8-12-24)22(29)31-2)14-16-19(25)23-18-6-3-4-9-26(18)20(16)27/h3-4,6,9,14-15H,5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUFVJYISKOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the triazatricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the methoxypropyl group: This step involves the alkylation of the triazatricyclic core with 3-methoxypropyl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace the methoxypropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include various alkylated or arylated derivatives.
Scientific Research Applications
Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[6-(3-Methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxamide
- Key Differences : Replaces the methyl ester with a carboxamide group at the piperidine-4-position.
- This modification may enhance binding affinity in target proteins due to additional donor-acceptor interactions .
- Synthesis: Both compounds likely share similar tricyclic core synthesis pathways, such as cyclocondensation of aminoheterocycles with carbonyl precursors.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structural Contrasts: Features an imidazo[1,2-a]pyridine core instead of a triazatricyclo system. The nitro and cyano groups introduce strong electron-withdrawing effects.
- Spectroscopic Data : IR spectra show strong absorbance at 2231 cm⁻¹ (C≡N stretch), absent in the target compound, highlighting functional group disparities .
Functional Group Comparisons
Hydrogen-Bonding Patterns
The triazatricyclo core in the target compound provides multiple hydrogen-bond acceptors (e.g., ketone oxygen, nitrogen lone pairs), which may form robust networks in the solid state. In contrast, carboxamide analogues (e.g., ) exhibit enhanced donor capacity via the NH group, enabling stronger intermolecular interactions. This aligns with Bernstein et al.’s analysis of hydrogen-bond functionality in crystals, where amides frequently participate in extended networks compared to esters .
Biological Activity
Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure that contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 314.35 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic routes have not been widely documented in the literature; however, similar compounds often utilize methodologies such as:
- Cyclization Reactions : To form the triazatricyclo framework.
- Carbonylation : To introduce carbonyl groups at specific positions.
- Alkylation : To attach the methoxypropyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within specific metabolic pathways.
Pharmacological Effects
Research has indicated several potential pharmacological effects:
- Antimicrobial Activity : Some derivatives of triazine compounds exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound's structure suggests potential activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Neurological Effects : Due to its piperidine structure, it may interact with neurotransmitter systems.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of structurally similar triazine derivatives against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) that indicate significant activity against these pathogens.
-
Anticancer Research :
- In vitro studies demonstrated that compounds with similar frameworks can inhibit cancer cell growth in breast and lung cancer models, suggesting that this compound might exhibit similar properties.
-
Neuropharmacological Effects :
- Research on related piperidine derivatives has shown promise in modulating neurotransmitter release and receptor activity in animal models of anxiety and depression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
